3-(2-Chloropyridin-3-yl)propan-1-ol
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Overview
Description
3-(2-Chloropyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the second position and a propanol group at the third position. It is of interest due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropyridin-3-yl)propan-1-ol typically involves the reaction of 2-chloropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 2-chloropyridine reacts with a propyl magnesium halide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-(2-chloropyridin-3-yl)propan-1-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed:
Oxidation: 3-(2-Chloropyridin-3-yl)propanoic acid.
Reduction: 3-(2-Chloropyridin-3-yl)propan-1-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloropyridin-3-yl)propan-1-ol has garnered attention in scientific research due to its potential biological activities. It is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propanol group play crucial roles in binding to these targets, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(2-Chloropyridin-3-yl)-3-(isopropylamino)propan-1-ol: Similar structure but with an isopropylamino group instead of a hydroxyl group.
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol: Features a prop-2-yn-1-ol group instead of a propanol group.
Uniqueness: 3-(2-Chloropyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOCSQBENUWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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